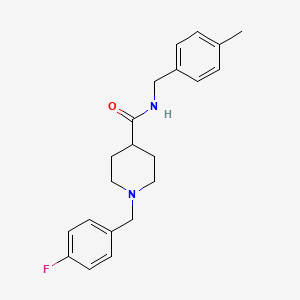![molecular formula C12H17NO3S B5869806 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, also known as 7-oxozeaenol, is a natural product that has been discovered in various fungal species. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis.
作用机制
The mechanism of action of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid is complex and involves the inhibition of multiple signaling pathways. The compound has been shown to inhibit the activity of different kinases, including TAK1, IKKβ, and GSK-3β, which are involved in various signaling pathways. By inhibiting these kinases, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid can block the activation of downstream signaling pathways, such as the Wnt/β-catenin, TGF-β, and NF-κB pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid are diverse and depend on the disease and the signaling pathway targeted. In cancer research, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment of immune cells, and reduce tissue damage. In fibrosis research, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been shown to inhibit the activation of fibroblasts and the production of extracellular matrix proteins, leading to a reduction in fibrosis.
实验室实验的优点和局限性
One of the main advantages of using 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid in lab experiments is its specificity and potency. The compound has been shown to selectively target different signaling pathways, making it a valuable tool for studying the role of these pathways in various diseases. Another advantage is its stability, which allows for long-term storage and use in different experiments. However, one of the limitations of using 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid is its toxicity, which can vary depending on the cell type and concentration used. Therefore, careful dosing and toxicity testing are necessary to ensure the safety of using this compound in lab experiments.
未来方向
There are several future directions for research on 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid. One area of interest is the development of more potent and selective analogs of the compound, which can be used as potential drugs for various diseases. Another area of interest is the identification of new signaling pathways targeted by 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, which can provide new insights into the role of these pathways in different diseases. Additionally, the use of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy. Finally, the development of new methods for synthesizing 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid can provide a more efficient and cost-effective way of obtaining the compound for research purposes.
Conclusion:
In conclusion, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, or 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, is a natural product with significant potential for therapeutic applications in various diseases. The compound has been shown to target multiple signaling pathways, leading to diverse biochemical and physiological effects. The use of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid in lab experiments has several advantages and limitations, which should be carefully considered. Finally, there are several future directions for research on 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid, which can provide new insights into its therapeutic potential and mechanism of action.
合成方法
7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid is a complex natural product that can be synthesized using different methods. The most common method involves the total synthesis of the compound from commercially available starting materials. This method involves several steps, including the synthesis of the thienyl and heptanoic acid moieties, followed by their coupling to form the final product. Another method involves the semisynthesis of 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid from natural sources, such as fungal extracts. This method involves the extraction of the compound from the natural source, followed by its purification and modification to obtain the final product.
科学研究应用
7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been shown to inhibit the growth of cancer cells by targeting different signaling pathways, including the Wnt/β-catenin, TGF-β, and NF-κB pathways. Inflammation is another area where 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has shown promising results. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by targeting the NF-κB pathway. In fibrosis research, 7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid has been shown to inhibit the activation of fibroblasts and the production of extracellular matrix proteins, such as collagen and fibronectin.
属性
IUPAC Name |
7-[5-[(E)-hydroxyiminomethyl]thiophen-2-yl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12(15)6-4-2-1-3-5-10-7-8-11(17-10)9-13-16/h7-9,16H,1-6H2,(H,14,15)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUFHONOZRFZRQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=NO)CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)/C=N/O)CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
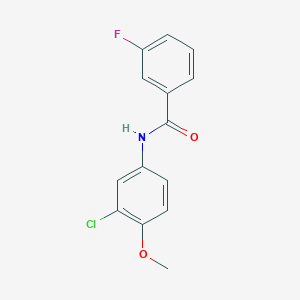
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
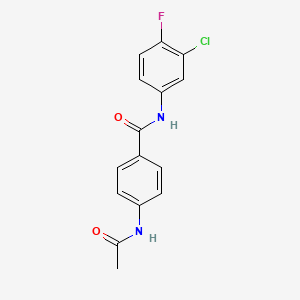
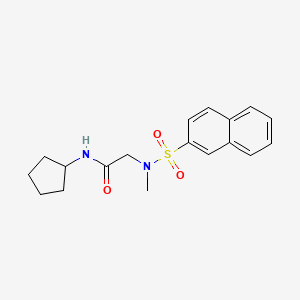
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
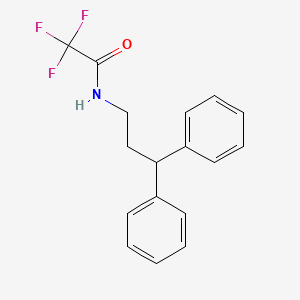
![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)
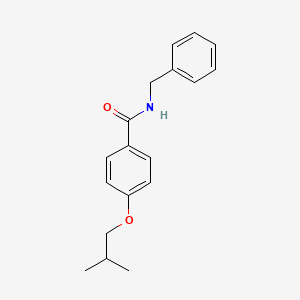
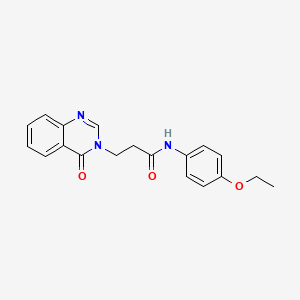
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)
